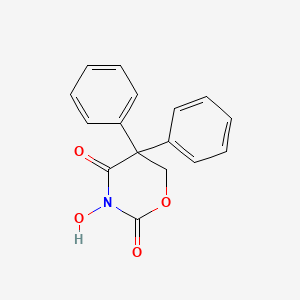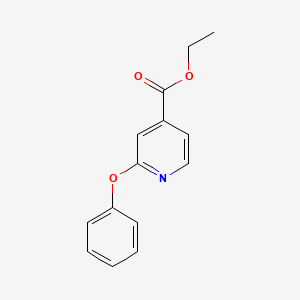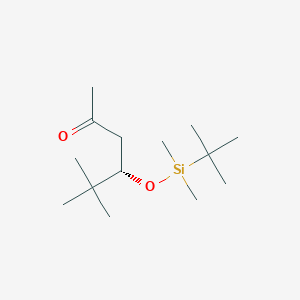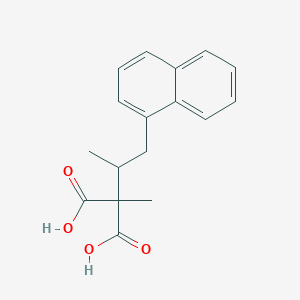
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields . Another method involves the reaction of carbon dioxide or urea with amino alcohols, followed by cycloaddition of isocyanates to oxetanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a valuable synthetic intermediate for the preparation of other heterocyclic compounds and fine chemicals . In biology and medicine, it has been studied for its potential antibacterial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione include other oxazinanones, such as 5-phenyl-1,3-oxazinane-2,4-dione and 3-methyl-5-phenyl-5-propyl-1,3-oxazinane-2,4-dione .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, such as the presence of hydroxyl and diphenyl groups.
Propiedades
Número CAS |
69956-54-3 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
3-hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-14-16(11-21-15(19)17(14)20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
Clave InChI |
HIIADAHUBDDENZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C(=O)O1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)

![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)

![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)

![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

